molecular formula C18H14F3N3O2 B2698374 N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide CAS No. 1172800-40-6

N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Cat. No. B2698374
M. Wt: 361.324
InChI Key: YHWHCZBXZMMJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, also known as DF-MPJC, is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, making them an attractive target for the development of novel therapeutics. DF-MPJC has shown promising results in preclinical studies as a potential treatment for cancer and other diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide involves the reaction of 2,6-difluorobenzylamine with 4-fluorobenzoyl chloride to form N-(2,6-difluorobenzyl)-4-fluorobenzamide. This intermediate is then reacted with 1-methoxy-1H-pyrazole-3-carboxylic acid to form the final product.

Starting Materials
2,6-difluorobenzylamine, 4-fluorobenzoyl chloride, 1-methoxy-1H-pyrazole-3-carboxylic acid

Reaction
Step 1: React 2,6-difluorobenzylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form N-(2,6-difluorobenzyl)-4-fluorobenzamide., Step 2: React N-(2,6-difluorobenzyl)-4-fluorobenzamide with 1-methoxy-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide.

Mechanism Of Action

N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide targets the bromodomain of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide inhibits this process by binding to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This leads to the suppression of gene expression, particularly of oncogenes that are critical for cancer cell survival.

Biochemical And Physiological Effects

N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been shown to have a potent inhibitory effect on cancer cell growth in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer effects, N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is its specificity for BET proteins, which reduces the risk of off-target effects. N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

Future research on N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide could focus on its potential as a combination therapy with other drugs, particularly in the treatment of cancer. N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide could also be investigated as a potential treatment for other diseases, such as neurodegenerative disorders. Furthermore, the development of more potent and selective BET inhibitors could improve the efficacy and safety of this class of drugs.

Scientific Research Applications

N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has also been shown to suppress the expression of oncogenes such as c-Myc and Bcl-2, which are known to play a critical role in cancer progression. In addition to cancer, N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma.

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c1-26-16-10-24(12-7-5-11(19)6-8-12)23-17(16)18(25)22-9-13-14(20)3-2-4-15(13)21/h2-8,10H,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWHCZBXZMMJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)NCC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

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